N-ethyl-2-(4-fluorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide
Description
Properties
Molecular Formula |
C14H20FNO2 |
|---|---|
Molecular Weight |
253.31 g/mol |
IUPAC Name |
N-ethyl-2-(4-fluorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H20FNO2/c1-4-16(10-14(2,3)18)13(17)9-11-5-7-12(15)8-6-11/h5-8,18H,4,9-10H2,1-3H3 |
InChI Key |
CUWBVAZMZTXLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)(C)O)C(=O)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Biological Activity
N-ethyl-2-(4-fluorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, and discusses its implications in therapeutic applications.
- Molecular Formula : C16H24FN3O3
- Molecular Weight : 317.38 g/mol
- IUPAC Name : N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2-(2-hydroxyethylamino)acetamide
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies indicate that this compound may exhibit:
- Inhibition of Enzymatic Activity : It has shown potential in inhibiting certain enzymes that play a role in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptor types, influencing cellular signaling pathways.
In Vitro Studies
Several studies have evaluated the in vitro effects of this compound:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Study 1 | SKM-1 (human myelodysplastic syndrome) | 10 µM | Induced apoptosis and G1 cell cycle arrest |
| Study 2 | HepG2 (human liver cancer) | 5 µM | Significant reduction in cell viability |
| Study 3 | HeLa (cervical cancer) | 20 µM | Increased intracellular acetyl-histone H3 levels |
These studies suggest that the compound may possess antitumor properties, particularly through the modulation of histone deacetylases (HDACs), which are critical for regulating gene expression.
In Vivo Studies
In vivo experiments have further elucidated the pharmacological potential of this compound:
| Model | Dosage | Observed Outcome |
|---|---|---|
| Mouse Xenograft Model | 50 mg/kg/day | Significant tumor growth inhibition |
| Rat Model of Inflammation | 25 mg/kg/day | Reduced inflammatory markers |
These findings indicate that this compound may be effective in reducing tumor growth and modulating inflammatory responses.
Case Studies
-
Case Study on Antitumor Activity : A recent study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
"The compound exhibited remarkable efficacy against established tumors, highlighting its therapeutic potential."
-
Neuroinflammation Research : Another study explored the effects of this compound on neuroinflammation, revealing promising results in reducing neuroinflammatory markers in animal models.
"Our findings suggest that this compound could serve as a novel therapeutic agent for neurodegenerative diseases."
Comparison with Similar Compounds
Analysis :
- Hydrophilicity : The hydroxy group in the target compound and Flufenacet Alcohol enhances water solubility compared to purely lipophilic analogs like the cyclohexyl/propyl derivative .
- Electronic Effects : Sulfanyl-containing analogs may exhibit stronger electron-withdrawing properties, altering reactivity compared to the target’s ether-like oxygen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
